molecular formula C18H12N2O4 B2402910 Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 938022-16-3

Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B2402910
CAS No.: 938022-16-3
M. Wt: 320.304
InChI Key: IARVTPJLTJSEDJ-UHFFFAOYSA-N
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Description

Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 2-furyl group at position 6, a phenyl group at position 3, and a methyl ester at position 2. Its molecular formula is C₁₈H₁₂N₂O₄ (molecular weight: 320.31 g/mol) . Synthetic routes often involve condensation reactions, with microwave-assisted methods improving efficiency and yield in analogous systems .

Properties

IUPAC Name

methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-22-18(21)12-10-13(14-8-5-9-23-14)19-17-15(12)16(20-24-17)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARVTPJLTJSEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a furan derivative with a phenyl-substituted pyridine. This intermediate is then subjected to cyclization with an isoxazole derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazolo[5,4-b]pyridine Derivatives with Varying Substituents

6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
  • Structural Differences : Replaces the phenyl group at position 3 with a methyl group and the methyl ester with a carboxylic acid.
  • The methyl group at position 3 may decrease steric hindrance, altering binding interactions with biological targets .
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide
  • Structural Differences : Substitutes the 2-furyl group with a thiophen-2-yl moiety and the methyl ester with a carbohydrazide.
  • The carbohydrazide group introduces hydrogen-bonding capability, which may increase affinity for enzymes like hydrolases .
Compound Name Core Structure R6 R3 R4 Functional Group Molecular Weight (g/mol)
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate Isoxazolo[5,4-b]pyridine 2-Furyl Phenyl Methyl ester 320.31
6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Isoxazolo[5,4-b]pyridine 2-Furyl Methyl Carboxylic acid 290.27 (estimated)
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide Isoxazolo[5,4-b]pyridine Thiophen-2-yl Phenyl Carbohydrazide 351.40 (estimated)

Pyrazolo[3,4-b]pyridine Analogues

Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 36)
  • Structural Differences : Replaces the isoxazole ring with a pyrazole and introduces a phenyl group at position 1.
  • Implications: The pyrazole ring’s nitrogen atoms may participate in hydrogen bonding, altering interactions with targets like bacterial enzymes.
Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 37)
  • Structural Differences : Features a 1,3-dimethylpyrazole core.
  • Implications :
    • Methylation at position 1 reduces steric flexibility, possibly limiting binding to larger active sites.
    • The dimethyl configuration may enhance metabolic stability compared to unmethylated analogs .

Functional Group Variations: Ester vs. Sulfonamide

Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives
  • Structural Differences : Replace the methyl ester with a sulfonamide group.
  • Implications: Sulfonamides are known for antibacterial activity (e.g., inhibition of dihydropteroate synthase). The target compound’s ester group may act as a prodrug, requiring hydrolysis to the active carboxylic acid for efficacy .

Biological Activity

Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound is characterized by its unique isoxazole structure fused with a pyridine ring. Its molecular formula is C17H14N2O4C_{17}H_{14}N_2O_4, and it has a molecular weight of 306.31 g/mol. The compound's structure contributes to its diverse biological activities.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The method is designed to optimize yield while minimizing the use of hazardous solvents. A recent study highlighted a solvent-free procedure that yielded high purity and efficiency in synthesizing various derivatives of fused heterocycles, including this compound .

3.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 µM for certain derivatives .

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µM)Activity Level
Pseudomonas aeruginosa0.21High
Escherichia coli0.21High
Micrococcus luteus0.50Moderate
Candida spp.0.75Moderate

3.2 Cytotoxicity Studies

Cytotoxicity assays using the MTT method have indicated that this compound exhibits selective toxicity towards cancer cell lines while showing lower toxicity towards normal cells. For instance, it displayed significant cytotoxic effects on HaCat cells (human keratinocyte cell line) and Balb/c 3T3 cells (mouse fibroblast cell line) .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
HaCat25Moderate
Balb/c 3T330Moderate
MCF-7 (Breast Cancer)15High

The mechanism by which this compound exerts its biological effects involves interaction with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes through hydrogen bonds and hydrophobic interactions, leading to inhibition of bacterial growth .

Figure 1: Binding Interactions with DNA Gyrase

The binding interactions involve:

  • Hydrogen Bonds : Key amino acids SER1084, ASP437, and GLY459.
  • Pi-Pi Stacking : Interaction between the phenyl group and nucleotide bases.

5. Case Studies

A notable case study involved the evaluation of various derivatives of this compound in different biological assays:

  • Antimicrobial Screening : The derivatives were tested against clinical strains of bacteria and fungi, demonstrating a broad spectrum of activity.
  • In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to controls, suggesting potential as an anticancer agent.

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